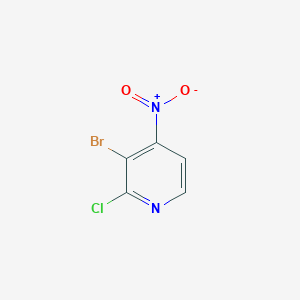

3-Bromo-2-chloro-4-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in the fields of organic and medicinal chemistry. synthonix.comnih.gov Its presence is ubiquitous in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. synthonix.com In pharmaceutical development, the pyridine moiety is considered a "privileged scaffold" because its incorporation into a molecule can significantly influence pharmacological profiles. nih.govclockss.org Pyridine derivatives are valued for their ability to improve the solubility and bioavailability of drug candidates due to the basic nature of the ring nitrogen. synthonix.comcymitquimica.com This structural unit is a cornerstone in drug design, leading to the discovery of numerous therapeutic agents across a wide spectrum of diseases. nih.govcymitquimica.com

Role of Halogenated Nitropyridines as Key Intermediates

Within the diverse family of pyridine derivatives, halogenated nitropyridines serve as exceptionally valuable synthetic intermediates. The presence of both electron-withdrawing nitro groups and halogen substituents dramatically influences the electronic properties of the pyridine ring, facilitating a range of chemical transformations. nih.govnih.gov Halogen atoms (F, Cl, Br, I) act as versatile handles, enabling a variety of cross-coupling reactions and serving as good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.com The nitro group further activates the ring towards nucleophilic attack and can itself be chemically modified, most commonly through reduction to an amino group, which opens up pathways for further derivatization. nih.gov Consequently, these polysubstituted pyridines are critical building blocks for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. chemicalbook.cominnospk.com

Specific Focus on 3-Bromo-2-chloro-4-nitropyridine as a Research Subject

This article centers on the specific chemical entity This compound . Identified by the CAS Number 1379301-97-9, this compound is a member of the halogenated nitropyridine class. nashpharmatech.com While it is commercially available for research purposes, detailed scientific literature exclusively dedicated to its synthesis, reactivity, and physical properties is limited. synthonix.combldpharm.com Therefore, this review will discuss its confirmed chemical identity and present its anticipated physicochemical properties and reactivity based on the well-established chemistry of closely related structural analogs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOYAFSLONCZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties

The fundamental properties of 3-Bromo-2-chloro-4-nitropyridine are based on its molecular structure. While extensive experimental data is not widely published, its basic molecular identity is well-defined.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1379301-97-9 | synthonix.comnashpharmatech.com |

| Molecular Formula | C₅H₂BrClN₂O₂ | synthonix.comcymitquimica.com |

| Molecular Weight | 237.44 g/mol | cymitquimica.combldpharm.com |

| Appearance | Solid | cymitquimica.com |

| Purity | Typically ≥97% | synthonix.com |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

To provide context, the properties of structurally similar isomers are presented below. These values can offer an approximation of the expected physical characteristics of this compound.

| Compound Name | CAS Number | Melting Point (°C) | Molecular Formula |

|---|---|---|---|

| 3-Bromo-2-chloro-5-nitropyridine | 5470-17-7 | 66-70 | C₅H₂BrClN₂O₂ |

| 5-Bromo-2-chloro-3-nitropyridine | 67443-38-3 | Data not available | C₅H₂BrClN₂O₂ |

| 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 | 51-53 | C₆H₅ClN₂O₂ |

Sources:[ innospk.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiKBgaGSjzqiy9Q3Xq17X3C1ubjA-fAfuQvm0rNZVgXNiTK9Hg_nLYAKzSOfWi-chLatFBEQh5BAg7oYjuSPa7_evErG3x4Ysky2WiXGrpVoK7AzAEXpdP-XTdvKy4QigFT2oEoWu8Wdg164ApS22l6ynwidyV1swA2ufOoWWeNm69tsqNh8xYfVeLuEvLwWYMIQEFlxkgHc0OIuqCNRgyA5hGkQR9w4g%3D)][ sigmaaldrich.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsgrwwxGGCf7uNwL0a-0DHioon9hCGo8SEGn87N80ih4rn9Ki8XVFohMEAFwybjQ2mQCrphWy3SnK6dc1GONxaVwUnTixTSXViiSlId_2H4AaCEMR49OM885WYPbH8Vx2P62G6UE4o8LRUHG28Ydm_fVnRJQ%3D%3D)][ synquestlabs.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7G45lVaKjvIS99uRgNlC3jF7pJBw-rPhzPkN4onG2ndYSfOuJpz4V1_sb_5hMtbjHGORSmma0-gk7lSwYni1x-ythDaWF9HMVVdgj2XNKvAzk4VkrL7yGWucqYrwg6fGGY9juklLQiTPRPuC_h561lg%3D%3D)]Synthesis

Specific, documented synthetic procedures for 3-Bromo-2-chloro-4-nitropyridine are not readily found in peer-reviewed literature. However, its synthesis can be predicted based on established methodologies for preparing polysubstituted pyridines. Plausible routes would likely involve a sequence of nitration and halogenation reactions on a suitable pyridine (B92270) precursor.

For instance, a general approach could involve:

Nitration: Introduction of a nitro group onto a pre-functionalized pyridine ring. The synthesis of 2-methyl-4-nitropyridine, for example, can be achieved via the condensation of 2-chloro-4-nitropyridine (B32982) with diethyl malonate, followed by decarboxylation. google.com

Halogenation: Stepwise introduction of chlorine and bromine. The synthesis of 2,4-dichloro-3-nitropyridine (B57353) is achieved by treating 4-chloro-3-nitropyridin-2-ol with a chlorinating agent like phosphorus oxychloride. google.com Similarly, brominating agents such as phosphorus oxybromide or elemental bromine can be used to install bromine atoms. The synthesis of 4-bromo-2-methyl-3-nitropyridine (B3028585) from 2-methyl-3-nitropyridin-4-ol (B170364) using phosphorus oxybromide is a documented example of such a transformation. chemicalbook.com

The precise sequence of these steps would be critical to achieve the desired 3-bromo-2-chloro-4-nitro substitution pattern, leveraging the directing effects of the substituents at each stage.

Reactivity and Synthetic Applications

Strategic Approaches for Introducing Halogen and Nitro Groups

Nitration and Halogenation Protocols

Direct electrophilic aromatic substitution on the electron-deficient pyridine ring is often challenging and necessitates harsh reaction conditions. nih.govpearson.com For instance, the nitration of pyridine derivatives typically requires aggressive reagents like a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com The position of nitration is highly dependent on the existing substituents on the pyridine ring.

Halogenation of pyridines can be equally demanding. Gas-phase radical chlorination of pyridine often yields a mixture of 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com The presence of activating groups can facilitate halogenation, while deactivating groups make the reaction more difficult. In some cases, halogenation can be achieved through the "halogen dance" reaction, where a halogen atom migrates to a different position on the pyridine ring under the influence of a strong base. clockss.org

A common strategy to achieve 4-functionalization, including nitration and halogenation, involves the initial formation of a pyridine N-oxide. The N-oxide activates the 4-position towards electrophilic attack. For example, pyridine N-oxides can undergo 4-selective nitration. The resulting 4-nitropyridine (B72724) N-oxide can then be treated with reagents like phosphorus halides (PHal₃ or P(O)Hal₃) to directly install a halogen at the 4-position and reduce the N-oxide. nih.gov Alternatively, the nitro group in the 4-nitropyridine N-oxide can be displaced by a nucleophilic halide, followed by reduction of the N-oxide. nih.gov

In a specific example, 4-bromo-2-methyl-3-nitropyridine (B3028585) was synthesized from 2-methyl-3-nitropyridin-4-ol (B170364) by treatment with phosphorus oxybromide at 140°C. chemicalbook.com

Diazotization-Halogenation Sequences for Pyridine Derivatives

The diazotization of aminopyridines provides a valuable pathway to various functionalized pyridines, including halogenated derivatives. This process involves the conversion of a primary aromatic amine to a diazonium salt, which can then be displaced by a variety of nucleophiles, including halides. organic-chemistry.org

The stability of the resulting pyridinediazonium salt is a critical factor. Diazotization of aminopyridines with a chlorine substituent, such as 3-amino-2-chloropyridine (B31603) and 5-amino-2-chloropyridine, in an acidic aqueous solution with sodium nitrite (B80452) has been shown to produce the corresponding pyridinediazonium tetrafluoroborates in good yields (70% and 74%, respectively). koreascience.kr However, pyridinediazonium salts without stabilizing ring substituents can be unstable in aqueous solutions. koreascience.kr For instance, the diazotization of 3-aminopyridine (B143674) is more effectively carried out in an anhydrous methylene (B1212753) chloride-ethereal BF₃ solution with tert-butyl nitrite. koreascience.kr

These diazonium salts are important intermediates for introducing halogens via Sandmeyer-type reactions. organic-chemistry.org The diazotization of 2- and 4-aminopyridine (B3432731) in dilute mineral acid leads to the formation of diazonium ions that hydrolyze rapidly to the corresponding hydroxy-compounds. rsc.org

Multi-Component and Cascade Reaction Development

Modern synthetic chemistry increasingly focuses on the development of efficient one-pot and cascade reactions to construct complex molecules from simple starting materials, minimizing waste and purification steps.

One-Pot, Three-Component Tandem Reactions for Functionalized Pyridines

One-pot, multi-component reactions (MCRs) are powerful tools for the synthesis of highly substituted pyridines. A modification of the Bohlmann-Rahtz reaction allows for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone to produce polysubstituted pyridines with good yields and regiochemical control. core.ac.uk

Another efficient three-component, one-pot synthesis involves the cyclo-condensation of an aromatic aldehyde, malononitrile, and a substituted phenol (B47542) in the presence of a magnetically recoverable nano copper ferrite (B1171679) catalyst. nanoscalereports.com This method offers the advantage of catalyst reusability. nanoscalereports.com Similarly, a facile synthesis of substituted pyridines has been achieved through a one-pot multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide (B78521) under mild conditions. rsc.org

A base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols provides a metal-free and environmentally friendly route to highly decorated pyridine derivatives with good yields and high regioselectivities. organic-chemistry.org

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

| Modified Bohlmann-Rahtz | 1,3-dicarbonyl, ammonia, alkynone | No additional acid catalyst | Good yields, regiocontrol | core.ac.uk |

| Cyclo-condensation | Aromatic aldehyde, malononitrile, substituted phenol | Nano copper ferrite | Reusable catalyst | nanoscalereports.com |

| Multicomponent Reaction | 1,3-dicarbonyl, aromatic aldehyde, malononitrile, alcohol | NaOH, mild conditions | Good yields, simple execution | rsc.org |

| Base-catalyzed Reaction | Ynals, isocyanates, amines/alcohols | DIPEA, THF | Metal-free, high regioselectivity | organic-chemistry.org |

Metal-Free Cascade Processes in Pyridine Ring Construction

Metal-free cascade reactions offer a sustainable approach to the synthesis of functionalized pyridines. A novel metal-free process for synthesizing highly functionalized pyridines involves a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. acs.orgnih.gov This formal [5+1] cyclization utilizes readily available starting materials and provides good yields. acs.orgnih.gov

Another base-promoted, metal-free synthesis of polysubstituted pyridines has been developed from 1-arylethylamines and ynones. acs.org This one-pot procedure proceeds through a direct β-C(sp³)–H functionalization of enaminones, involving an intermolecular Michael addition and an intramolecular condensation, and is characterized by high regioselectivity and efficiency. acs.org

Furthermore, a metal-free, site-selective C–N bond-forming reaction of polyhalogenated pyridines with amines has been reported. rsc.org This method allows for the preferential reaction at the fluorine-bearing carbon of the pyridine ring. rsc.org

| Reaction Type | Starting Materials | Key Steps | Key Features | Reference |

| Formal [5+1] Cyclization | Readily available precursors | Pummerer-type rearrangement, aza-Prins cyclization, aromatization | Metal-free, good yields | acs.orgnih.gov |

| Base-promoted Cascade | 1-arylethylamines, ynones | β-C(sp³)–H functionalization of enaminones, Michael addition, condensation | Metal-free, high regioselectivity | acs.org |

| Site-selective C-N Coupling | Polyhalogenated pyridines, amines | Nucleophilic aromatic substitution | Metal-free, site-selective | rsc.org |

Amidoalkylation/Staudinger/Aza-Wittig Sequences for Dihydropyridines

A powerful strategy for the synthesis of highly functionalized pyridine derivatives involves a sequence of amidoalkylation, Staudinger, and aza-Wittig reactions. researchgate.net This methodology provides an efficient route to 3,4-difunctionalized pyridines. researchgate.net The sequence typically begins with the condensation of an azide-containing aldehyde, such as 3-azidopropanal, with urea (B33335) and a sulfinic acid. The resulting product can then undergo further reactions to yield complex pyridine structures. researchgate.net

Another approach involves a modular organocatalytic Mannich/Wittig/cycloisomerization sequence to produce chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes. nih.gov This method is notable for its ability to recycle byproducts to facilitate subsequent steps in the reaction sequence. nih.gov

The Staudinger/aza-Wittig reaction sequence itself is a robust method for constructing nitrogen-containing heterocycles. researchgate.netmdpi.com A one-pot sequence involving Staudinger/aza-Wittig/Castagnoli–Cushman reactions has been developed for the synthesis of novel polycyclic ring systems from azido (B1232118) aldehydes and homophthalic anhydrides. mdpi.com Furthermore, a catalytic and asymmetric Staudinger–aza-Wittig reaction has been reported for the desymmetrization of ketones, yielding nitrogen heterocycles with a chiral quaternary center. nih.gov

Targeted Synthesis of Specific Regioisomers and Derivatives

The controlled synthesis of specific regioisomers of substituted pyridines is crucial for their application in various fields. Several methods have been developed to achieve this selectivity.

A common route to 2-chloro-4-nitropyridine (B32982) involves the nitration of 2-chloropyridine-N-oxide. prepchem.com In a typical procedure, 2-chloropyridine-N-oxide is treated with a mixture of concentrated sulfuric acid and nitric acid. prepchem.com The reaction is initially cooled and then heated to drive the reaction to completion. prepchem.com The resulting 2-chloro-4-nitropyridine-N-oxide can then be deoxygenated to yield 2-chloro-4-nitropyridine. chemicalbook.com For instance, treatment of 2-chloro-4-nitropyridine-1-oxide with phosphorus trichloride (B1173362) in chloroform (B151607) at reflux affords 2-chloro-4-nitropyridine in good yield. chemicalbook.com

The synthesis of the N-oxide precursor itself can be achieved by oxidizing the corresponding pyridine. For example, 2-chloropyridine can be oxidized with hydrogen peroxide in acetic acid to produce 2-chloropyridine-N-oxide with a high yield. guidechem.com

| Starting Material | Reagents | Product | Yield |

| 2-Chloropyridine-N-oxide | Conc. H₂SO₄, 90% HNO₃ | 2-Chloro-4-nitropyridine-N-oxide | - |

| 2-Chloro-4-nitropyridine-1-oxide | PCl₃, Chloroform | 2-Chloro-4-nitropyridine | 78% chemicalbook.com |

| 2-Chloropyridine | H₂O₂, Acetic Acid | 2-Chloropyridine-N-oxide | 96.5% guidechem.com |

While direct synthesis of this compound from 2-halogenated acrylates is not explicitly detailed in the provided context, the general principle of constructing pyridine rings via cyclization reactions is a well-established synthetic strategy. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of ammonia to form the pyridine ring.

The synthesis of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-nitropyridine (B1297851) proceeds through a two-step process. google.com First, the nitro group of 4-methyl-3-nitropyridine is reduced to an amino group to form 4-methyl-3-aminopyridine. This reduction is typically carried out using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst in a solvent like methanol. google.com The reaction is conducted under hydrogen pressure and at a slightly elevated temperature to ensure complete conversion. google.com

In the second step, the resulting 4-methyl-3-aminopyridine undergoes a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in the presence of an acid, such as hydrobromic acid, at low temperatures (-10 to 0 °C). google.comchemicalbook.com Subsequently, the diazonium salt is treated with a bromine source to introduce the bromine atom at the 3-position, yielding 3-bromo-4-methylpyridine. google.comchemicalbook.com The pH of the solution is then adjusted to be alkaline before extraction and purification of the final product. google.com

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

| 1 | 4-Methyl-3-nitropyridine | 10% Pd/C, H₂ (0.5 MPa), Methanol, 30-40°C, 15h | 4-Methyl-3-aminopyridine | 95-97% google.com |

| 2 | 4-Methyl-3-aminopyridine | 1. HBr, Bromine, -5°C to 0°C; 2. NaNO₂, H₂O, 0°C; 3. NaOH to pH 9 | 3-Bromo-4-methylpyridine | 95% chemicalbook.com |

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of substituted pyridines. The choice of catalysts and reagents plays a pivotal role in the outcome of these reactions.

The synthesis of pyridine and its derivatives can be significantly influenced by the choice of catalysts. For instance, zeolite catalysts such as H-Beta, H-ZSM-5, and H-ZSM-12 have been employed in the three-component condensation of ethanol, formaldehyde, and ammonia to produce pyridine and its methylated analogs. nih.gov H-Beta zeolite was found to be particularly effective in this transformation. nih.gov

In multicomponent reactions for pyridine synthesis, magnetic nanocatalysts have been utilized due to their high surface-to-volume ratios and ease of recovery. nih.gov Tin(IV) chloride dihydrate (SnCl₂·2H₂O) has also been used as a catalyst for the construction of the pyridine skeleton in water, offering a simple method for preparing medicinally relevant substituted pyridines. nih.gov

Pyridine itself can act as a catalyst in certain reactions, such as the bromination of benzene, where it acts as a nucleophilic catalyst. almerja.comalmerja.com Additionally, pyridine complexes with chromium(VI) compounds, like pyridinium (B92312) dichromate (PDC) and pyridinium chlorochromate (PCC), are valuable reagents for the oxidation of alcohols under non-acidic conditions. almerja.comalmerja.com

The choice of solvent and acid catalyst can also be critical. For example, in the regioselective 5'-O-acetalization of nucleosides, pyridine was found to be essential for the reaction, likely by forming a reactive pre-association complex, while other pyridine derivatives like 2,6-lutidine and 2,4,6-collidine were ineffective. acs.org

Controlled Conditions for Nitration and Bromination Selectivity

The introduction of multiple substituents onto a pyridine ring in a specific arrangement, as seen in this compound, is a significant chemical challenge. The regioselectivity of nitration and bromination is highly dependent on the electronic properties of the pyridine ring, which are influenced by existing substituents. The pyridine nucleus is electron-deficient, making electrophilic substitution reactions difficult, often requiring harsh conditions like high temperatures. youtube.comgoogleapis.com

Controlling the selectivity of these reactions relies on a multi-faceted approach, including the sequential introduction of functional groups, the use of directing groups, and carefully chosen reagents and reaction conditions.

Strategic Sequencing and Directing Effects:

A common strategy involves a stepwise synthesis where the order of substituent introduction is critical. For instance, in the synthesis of a related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, the process begins with a pre-substituted precursor, 4-methyl-5-nitropyridin-2-ol. rsc.org This starting material already contains the nitro group, guiding the subsequent reactions. The synthesis proceeds as follows:

Bromination: The precursor is first brominated using bromine in acetic acid. The hydroxyl and nitro groups on the ring direct the incoming bromine to the desired position. rsc.org

Chlorination: The resulting 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) is then converted to the final product by replacing the hydroxyl group with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperatures (75 °C). rsc.org

This sequential approach highlights how existing functional groups dictate the position of new substituents, a fundamental principle in achieving regiochemical control. The nitration of chlorinated pyridines often requires high temperatures (e.g., 110 °C) with a mixture of sulfuric and nitric acid. youtube.com However, direct nitration can lead to mixtures of isomers. For example, the nitration of 2-chloro-4-aminopyridine with nitric and sulfuric acid produces both 4-amino-2-chloro-3-nitropyridine (B48866) and the isomeric 4-amino-2-chloro-5-nitropyridine. google.com

Alternative Reagents for Enhanced Selectivity:

The choice of reagent can also significantly influence selectivity and reaction mildness. For bromination, alternatives to harsh elemental bromine exist. Tetrabutylammonium tribromide (TBATB) has emerged as a mild and efficient brominating agent that allows for highly regioselective bromination of nitrogen heterocycles under controlled conditions. nih.gov This reagent is safer and easier to handle than molecular bromine, reducing the environmental impact. nih.gov For nitration, less aggressive reagents like nitro-saccharin in the presence of a Lewis acid can also be used to nitrate (B79036) some pyridine derivatives. youtube.com

The table below summarizes reaction conditions for achieving selectivity in the synthesis of substituted nitropyridines.

| Reaction Step | Starting Material | Reagents & Conditions | Product | Key Selectivity Factor | Reference |

|---|---|---|---|---|---|

| Bromination | 4-Methyl-5-nitropyridin-2-ol | Bromine (Br₂), Acetic Acid (AcOH) | 3-bromo-4-methyl-5-nitropyridin-2-ol | Directing effects of existing -OH and -NO₂ groups. | rsc.org |

| Chlorination | 3-bromo-4-methyl-5-nitropyridin-2-ol | Phosphorus oxychloride (POCl₃), Acetonitrile (CH₃CN), 75 °C | 3-bromo-2-chloro-4-methyl-5-nitropyridine | Substitution of the hydroxyl group. | rsc.org |

| Nitration | 2-chloro-4-aminopyridine | 65% Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine | Activating effect of the amino group leads to a mixture of isomers. | google.com |

Microwave-Assisted Organic Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in modern chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like pyridine derivatives. youngin.comacs.org The primary benefits include dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. acs.orgorganic-chemistry.org

Microwave energy provides efficient and rapid heating of the reaction mixture, a stark contrast to the slower heat transfer of conventional methods like oil baths. youngin.comresearchgate.net This rapid heating can accelerate reaction rates and enable transformations that are inefficient under traditional conditions.

A prominent example is the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process of Michael addition followed by high-temperature cyclodehydration. youngin.comorganic-chemistry.org Using microwave irradiation, this can be accomplished in a single, one-pot procedure. youngin.com Reactions that take many hours with conventional heating can be completed in just 10-20 minutes in a dedicated microwave synthesizer, with yields often increasing significantly. organic-chemistry.org For instance, the reaction of ethyl β-aminocrotonate with an alkynone in DMSO at 170°C under microwave conditions can achieve yields up to 98%. organic-chemistry.org

Furthermore, MAOS facilitates the use of greener reaction conditions, including solvent-free reactions, which reduces waste and environmental impact. organic-chemistry.org The technology has been successfully applied to various pyridine-related syntheses, including nitration reactions. Microwave-assisted nitration of phenol using calcium nitrate and acetic acid achieved an 89% yield in only one minute, demonstrating a rapid and environmentally safer alternative to corrosive acids. orientjchem.org

The following table compares conventional and microwave-assisted methods for the Bohlmann-Rahtz pyridine synthesis, illustrating the advantages of MAOS.

| Method | Reaction Time | Temperature | Yield | Key Advantages of MAOS | Reference |

|---|---|---|---|---|---|

| Conventional Heating (Sealed Tube) | Hours | High (e.g., 170 °C) | Moderate | Reduced reaction time (minutes vs. hours), higher yields, potential for solvent-free conditions, improved energy efficiency. | youngin.comorganic-chemistry.org |

| Microwave-Assisted Synthesis (MAOS) | 10-20 minutes | 170 °C | Up to 98% | youngin.comorganic-chemistry.org |

Scalability Considerations in Synthetic Development

For complex molecules like substituted pyridines, syntheses developed on a gram scale must be re-evaluated for kilogram-scale production. googleapis.comrsc.org A process that is feasible in the lab may not be practical or economical on an industrial scale. For example, purification by column chromatography, while common in research labs, is often too costly and inefficient for large quantities. Scalable processes favor purification by crystallization and filtration. rsc.org

An examination of a scaled-up synthesis for a related pyridine derivative reveals critical process details. In one procedure, a starting material weighing 1.56 kg was processed using large volumes of solvents (3.8 L of methanol). rsc.org The work-up steps are also adapted for scale; for instance, after reaction, the mixture is poured into a large volume of ice-water (e.g., 3000 mL) to precipitate the product, which is then isolated by filtration and washed extensively. rsc.org Drying procedures are also crucial, often involving drying in vacuo and stripping with solvents like toluene (B28343) to remove residual impurities and water. rsc.org

Key Scalability Factors:

Reagent and Solvent Choice: Costly reagents and solvents are avoided. For example, patents often highlight the drawbacks of prior art processes that use expensive reagents or hazardous materials like sulfur dioxide gas, which are not suitable for industrial use. google.com

Process Safety and Handling: The heat generated during reactions (exotherms) must be carefully managed on a large scale. The addition of reagents may need to be done slowly or with external cooling. Quenching a large reaction by adding it to ice water requires careful control to prevent dangerous splashing or uncontrolled boiling. google.com

Purification and Isolation: The method must be efficient for large batches. Crystallization is a preferred method. The product is often "granulated" (stirred as a slurry for an extended period) to improve crystal size and purity before filtration. googleapis.comrsc.org

Yield and Purity Optimization: Every step is optimized to maximize yield and ensure high purity, as impurities can be difficult and costly to remove at scale. A kilogram-scale synthesis of an intermediate for an androgen receptor antagonist reported a 92.3% yield with 99.8% HPLC purity after crystallization. googleapis.com

The table below outlines some of the key differences between lab-scale and large-scale synthesis based on documented procedures.

| Parameter | Lab-Scale Synthesis | Large-Scale (Scalable) Synthesis | Reference |

|---|---|---|---|

| Typical Batch Size | Milligrams to a few grams | Hundreds of grams to kilograms (e.g., 1.56 kg, 3.62 kg) | rsc.org |

| Purification Method | Column Chromatography | Crystallization, Filtration, Washing, Granulation | googleapis.comrsc.org |

| Work-up Procedure | Extraction with small volumes of solvent in a separatory funnel. | Quenching in large volumes of ice-water, filtration of large precipitates, solvent stripping. | rsc.org |

| Safety & Cost | Less emphasis on reagent cost; safety managed on a small scale. | High emphasis on low-cost, low-hazard reagents; robust process control is critical. | google.com |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Nitropyridines

Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical SN2 reactions that occur at sp3 hybridized carbon atoms, SNAr reactions take place at an sp2 hybridized carbon of the aromatic ring. The process generally follows an addition-elimination pathway. wikipedia.orgpearson.com This mechanism involves the initial attack of the nucleophile on the electron-deficient aromatic ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.comnumberanalytics.commasterorganicchemistry.com This step is typically the rate-determining step of the reaction. masterorganicchemistry.comstackexchange.com The aromaticity of the ring is temporarily broken in this intermediate. stackexchange.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. pearson.com

In pyridine derivatives, nucleophilic attack is favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. stackexchange.comstackexchange.com This preference is due to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.comstackexchange.com When the attack occurs at these positions, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com Such stabilization is not possible if the attack occurs at the meta (C3/C5) positions. stackexchange.com

Role of Electron-Withdrawing Groups in SNAr Activation

The presence of strong electron-withdrawing groups (EWGs) is crucial for activating an aromatic ring towards nucleophilic attack. wikipedia.orgbyjus.com Groups such as nitro (–NO2), cyano (–CN), and acyl (–COR) significantly enhance the electrophilicity of the aromatic ring. wikipedia.orgnumberanalytics.com These groups function by withdrawing electron density from the ring, making it more susceptible to attack by a nucleophile. masterorganicchemistry.com

Kinetics of SNAr Reactions with Various Nucleophiles

The kinetics of SNAr reactions are influenced by several factors, including the structure of the nucleophile, the polarity of the solvent, and the presence of catalysts.

Kinetic studies on the reactions of nitropyridines with various amines have provided detailed insights into the reaction mechanism. The rate of reaction is generally dependent on the nucleophilicity of the amine. For instance, reactions involving a series of secondary alicyclic amines with nitro-activated substrates often show a non-linear dependence on the amine concentration, suggesting a multi-step mechanism. nih.gov

The reaction of 3-bromo-4-nitropyridine with amines has been shown to be sensitive to the solvent. clockss.org Studies indicate that in polar aprotic solvents, unexpected rearrangements, such as the migration of the nitro group, can occur alongside the expected nucleophilic substitution. clockss.org Solvent polarity can influence the rates of SNAr reactions by stabilizing the charged intermediates and transition states. Aprotic solvents can retard the departure of halide leaving groups due to a lack of hydrogen bonding assistance, which can, in some cases, make the second step of the mechanism (expulsion of the leaving group) partially or wholly rate-determining. nih.gov

The following table displays the effect of solvent on the product distribution in the reaction of 3-bromo-4-nitropyridine with an amine, illustrating the preference for nitro-group migration in a polar aprotic solvent.

Table 1: Effect of Solvent on Product Distribution Data derived from a study on 3-bromo-4-nitropyridine and amine reactions. clockss.org

| Solvent | Substitution Product Yield (%) | Nitro-Migration Product Yield (%) |

|---|---|---|

| DMSO/TEA | 14 | Not specified, but major |

| THF/TEA | 83 | Not specified, but observed |

In SNAr reactions with neutral nucleophiles like amines, base catalysis is a common phenomenon. researchgate.net The reaction of 3-bromo-4-nitropyridine with amines has been shown to be influenced by the presence and nature of a base. clockss.orgresearchgate.net The base can assist in the deprotonation of the zwitterionic intermediate (T+/-) formed after the initial nucleophilic attack, converting it to an anionic intermediate (T-). nih.gov This proton transfer step can be kinetically significant. nih.gov

For example, in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with anilines, the use of non-nucleophilic bases like triethylamine (B128534) or potassium carbonate was found to influence the ratio of expected substitution products to rearranged isomers. researchgate.net This suggests that the base plays a critical role in the reaction pathway, likely by facilitating the formation of an anionic intermediate that can then proceed through different routes. researchgate.net

Nitro Group as a Leaving Group in SNAr

While halogens are common leaving groups in SNAr reactions, the nitro group can also be displaced, particularly when the aromatic ring is highly activated by other electron-withdrawing substituents. stackexchange.comnih.gov The leaving ability of the nitro group is generally considered to be lower than that of fluorine but comparable to or better than other halogens in certain activated systems. nih.gov

The displacement of a nitro group is facilitated by its electronegativity. stackexchange.com In some cases, the reaction can be promoted without the need for additional activating groups on the ring, as seen in certain nitroimidazole reactions in water where protonation of the nitro group enhances its lability. nih.gov In a study involving methyl 3-nitropyridine-4-carboxylate, the meta nitro group was displaced by fluoride, highlighting the feasibility of nitro group substitution even from a seemingly less activated position. wikipedia.org

Stereochemical Implications in SNAr Pathways

SNAr reactions proceed through a non-chiral, planar Meisenheimer complex intermediate. Because the nucleophile attacks the planar aromatic ring from a direction perpendicular to the ring plane, and the leaving group departs from the same position, the reaction does not occur at a stereocenter. The geometry of the aryl carbon is trigonal planar (sp2), and the intermediate is also planar at the ipso-carbon.

However, steric factors can have significant implications for reactivity and regioselectivity. Steric hindrance between the incoming nucleophile and substituents adjacent to the reaction site can influence the rate of attack. nih.gov For instance, in vicarious nucleophilic substitution reactions of 3-nitropyridine (B142982), the introduction of sterically bulky alkyl groups can be hindered. The reaction with a secondary carbanion failed, whereas primary carbanions reacted, suggesting that steric crowding around the reaction center can prevent the necessary conformational changes for the reaction to proceed. acs.org This "one-sided hindrance" by the adjacent nitro group can stop the elimination step required to complete the substitution. acs.org

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a significant class of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile, rather than a typical leaving group like a halogen. wikipedia.org This reaction is particularly effective for nitro-activated aromatic and heteroaromatic compounds, including nitropyridines. wikipedia.orgorganic-chemistry.org The process utilizes carbanions that feature a leaving group at the nucleophilic carbon center. organic-chemistry.org For a substrate such as this compound, the strong electron-withdrawing nature of the nitro group at the C-4 position deactivates the ring for electrophilic substitution but powerfully activates it for nucleophilic attack, particularly at the hydrogen-bearing C-5 and C-6 positions.

The general mechanism proceeds through the addition of a carbanion to the nitropyridine ring, forming an intermediate σ-adduct. acs.orgnih.gov This is followed by a base-induced β-elimination of a molecule, such as hydrogen chloride or phenylsulfinic acid, from the adduct to yield the substituted product and restore aromaticity. acs.orgnih.gov VNS reactions are typically faster than the competing nucleophilic substitution of halogens (SNAr), with the exception of activated fluorine substituents. organic-chemistry.org The reaction stoichiometry necessitates the use of at least two equivalents of a strong base: one to generate the carbanion from its precursor and another to facilitate the subsequent elimination step. organic-chemistry.orgkuleuven.be

The initial step in the VNS pathway is the formation of an anionic σ-adduct, commonly referred to as a Meisenheimer-type adduct. organic-chemistry.org This occurs when the carbanion attacks an electron-deficient carbon atom of the nitropyridine ring. acs.org The formation of these adducts is often faster at positions bearing a hydrogen atom compared to those with other substituents like halogens. kuleuven.be The resulting adduct is stabilized by the delocalization of the negative charge, primarily by the electron-withdrawing nitro group. rsc.org These intermediates are frequently highly colored (ranging from red to blue), a characteristic that can serve a diagnostic purpose during the reaction. organic-chemistry.orgkuleuven.be

In many instances, these Meisenheimer adducts are transient intermediates. However, under certain conditions, they can be stable enough to be isolated and characterized. For example, the reaction between the sterically demanding carbanion of isopropyl phenyl sulfone and 3-nitropyridine did not yield the expected VNS product but instead resulted in the isolation of a stable, N-protonated Meisenheimer-type adduct, which was confirmed by X-ray crystallography. acs.org The stability of the adduct is a critical factor; it can either proceed through elimination to the final product or exist as a stable species if the subsequent elimination step is hindered. nih.govresearchgate.net

The transformation of the Meisenheimer-type adduct into the final substituted product occurs via a base-induced β-elimination. nih.govkuleuven.be This step is the mechanistic hallmark of the VNS reaction. kuleuven.be A base abstracts a proton from the α-carbon of the newly introduced substituent, leading to the elimination of the leaving group attached to that same carbon. nih.govrsc.org The selection of an appropriate base and solvent system is crucial for the efficiency of both the initial carbanion formation and the β-elimination step. organic-chemistry.orgkuleuven.be Strong bases such as potassium tert-butoxide (t-BuOK) and potassium hexamethyldisilazide (KHMDS) are commonly employed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgacs.org

The efficiency of the elimination is dependent on the ability of the molecule to achieve a specific geometry. Research indicates that for the elimination to proceed, the forming benzylic-type anion must be able to adopt a planar conformation, which allows for effective electronic stabilization by the adjacent nitro group. nih.gov This geometric requirement means that steric factors can play a decisive role in the outcome of the reaction. nih.gov

Steric hindrance from substituents on either the nitropyridine ring or the nucleophile can significantly influence the course of a VNS reaction, particularly the β-elimination step. nih.govrsc.org If the transition state required for elimination is sterically inaccessible, the reaction may halt at the Meisenheimer adduct stage. nih.gov

A clear illustration of this principle is the observed reactivity difference between primary and secondary alkyl carbanions with 3-nitropyridine. While primary carbanions lead to successful alkylation, the reaction with the secondary carbanion from isopropyl phenyl sulfone stops at the adduct stage. acs.org This is attributed to the steric clash between one of the methyl groups of the isopropyl substituent and an oxygen atom of the adjacent nitro group. acs.orgnih.gov This "one-sided hindrance" prevents the system from achieving the planarity necessary for efficient β-elimination, thus stabilizing the adduct and preventing product formation. acs.org

For this compound, the presence of the bulky bromine and chlorine atoms at the C-3 and C-2 positions, respectively, would impose considerable steric congestion around the potential sites of VNS attack (C-5 and C-6). This steric crowding could hinder the approach of the nucleophile and, more critically, could inhibit the planarization required for the β-elimination step, potentially leading to lower yields or the formation of stable adducts.

Rearrangement and Migration Phenomena

Beyond substitution reactions, nitropyridine systems can undergo rearrangements, most notably the migration of the nitro group itself. clockss.org Such migrations can compete with or dominate over expected substitution pathways depending on the specific substrate and reaction conditions. clockss.org

The migration of a nitro group in pyridine derivatives has been observed to proceed through different mechanistic pathways.

One well-documented mechanism occurs during the nitration of pyridine with dinitrogen pentoxide (DNP) followed by treatment with sodium bisulfite. ntnu.norsc.org The reaction initially forms an N-nitropyridinium ion. researchgate.net Subsequent reaction with bisulfite generates dihydropyridine (B1217469) intermediates, within which the nitro group migrates from the nitrogen atom to the C-3 position. rsc.orgresearchgate.net Kinetic studies and the marginal effect of solvent polarity on the reaction rate support a rsc.orgntnu.no sigmatropic shift as the operative mechanism for this intramolecular rearrangement. rsc.org

A different type of nitro group migration has been reported in the reaction of halo-nitropyridines with amines. clockss.org A study on the reaction of 3-bromo-4-nitropyridine with various amines revealed the formation of an unexpected major product where the nitro group had migrated from the C-4 to the C-3 position. clockss.org This rearrangement was also observed in the reaction of 2-nitropyridine (B88261) with amines. clockss.org This process is distinct from the sigmatropic shift mechanism and is highly dependent on the reaction environment, particularly the solvent and base used. clockss.org While various electron-withdrawing groups can migrate under certain catalytic conditions, the nitro group often shows a high migratory aptitude. researchgate.net

| Migratory Aptitude |

|---|

| Ester << Amide < H < Sulfonyl < Benzoyl << Nitro |

The pathway taken in reactions of nitropyridines—be it substitution or rearrangement—is profoundly influenced by the solvent and the nature of the base employed.

In the amine-induced nitro-group migration observed for 3-bromo-4-nitropyridine, the choice of solvent is critical. The study demonstrated that the rearrangement to form the nitro-migrated product occurs specifically in polar aprotic solvents, such as DMSO. clockss.org In contrast, the rsc.orgntnu.no sigmatropic shift mechanism shows minimal dependence on the polarity of the solvent. rsc.org

The base also plays a pivotal role. In VNS reactions, a strong, non-nucleophilic base is essential to drive the β-elimination. organic-chemistry.org In the nitro-migration reactions involving amines, the amine serves as the nucleophile and can also function as the base. clockss.orgncert.nic.in The use of an external base, like triethylamine (TEA), can further influence the product distribution between direct nucleophilic substitution and the migration-substitution pathway. clockss.org A systematic investigation into the reaction of 3-bromo-4-nitropyridine with an amine under various conditions highlighted this dependency. clockss.org

| Solvent | Base | Key Observation |

|---|---|---|

| DMSO | Triethylamine | Nitro-group migration product is major. |

| THF | Triethylamine | Nucleophilic substitution products are dominant. |

Intramolecular vs. Intermolecular Rearrangements

The reactivity of substituted nitropyridines can be complex, sometimes leading to unexpected products through molecular rearrangements. While specific studies on the rearrangement of this compound are not extensively detailed in the available literature, valuable insights can be drawn from closely related analogues, such as 3-bromo-4-nitropyridine.

Research on the reaction of 3-bromo-4-nitropyridine with amines has shown the formation of an unexpected product resulting from the migration of the nitro group from the C-4 position to the C-3 position. clockss.org This phenomenon points to a potential rearrangement pathway that could be either intramolecular (occurring within a single molecule) or intermolecular (involving interactions between different molecules). The investigation into this nitro-group migration revealed that the choice of solvent plays a critical role in directing the reaction pathway. clockss.org

Systematic studies have indicated that nitro-group migration is favored in polar aprotic solvents. clockss.org In contrast, standard nucleophilic substitution tends to occur under a broader range of conditions. clockss.org This suggests a competitive relationship between direct substitution and a rearrangement-substitution pathway.

Solvent Effects on Nitro-Group Migration in Amination of Halonitropyridines

| Solvent Type | Observed Predominant Pathway | Reference |

|---|---|---|

| Polar Aprotic (e.g., DMSO) | Nitro-group migration occurs | clockss.org |

| Other Conditions | Expected nucleophilic substitution | clockss.org |

Another form of intramolecular rearrangement observed in pyridine chemistry is the rsc.orgacs.org sigmatropic shift. researchgate.net In the reaction of pyridine with dinitrogen pentoxide (N₂O₅), an N-nitropyridinium ion is formed. researchgate.net This intermediate can then rearrange, with the nitro group migrating from the nitrogen atom to the C-3 position of the pyridine ring to yield 3-nitropyridine. researchgate.net This type of pericyclic reaction is a clear example of an intramolecular process. While not documented for this compound itself, it represents a known mechanistic pathway for rearrangements in the broader class of nitropyridines.

Electrophilic Aromatic Substitution (EAS) in Nitropyridines

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the pyridine ring is inherently less reactive towards electrophiles than benzene. The electronegative nitrogen atom in the ring withdraws electron density, deactivating the system towards electrophilic attack. rsc.orgpearson.com

The presence of a nitro group (–NO₂), a potent electron-withdrawing group, further deactivates the pyridine ring, making EAS reactions on nitropyridines exceptionally challenging. libretexts.org The conditions for many EAS reactions, such as nitration, typically involve strong acids (e.g., H₂SO₄). masterorganicchemistry.com In such a medium, the pyridine nitrogen atom becomes protonated, forming a pyridinium ion. rsc.orgresearchgate.net This positive charge dramatically increases the electron-withdrawing effect, rendering the ring extremely unreactive towards incoming electrophiles. rsc.orgresearchgate.net Consequently, the electrophilic nitration of pyridine in a strong acid medium generally does not occur. rsc.org

Directing Effects of Nitro and Halogen Substituents

In the hypothetical case of an EAS reaction on this compound, the regiochemical outcome would be dictated by the combined directing effects of the three substituents on the two available positions: C-5 and C-6.

Substituent Properties:

Nitro Group (at C-4): The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive (–I) and resonance (–M) effects. libretexts.orgwikipedia.org It acts as a meta-director. pressbooks.pub

Halogen Groups (Cl at C-2, Br at C-3): Halogens are also deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect (+M). libretexts.org However, this resonance effect, which involves the donation of a lone pair of electrons, stabilizes the carbocation intermediate (the sigma complex) formed during attack at the ortho and para positions. libretexts.orgpressbooks.pub Therefore, halogens are ortho-, para-directors. wikipedia.orgpressbooks.publibretexts.org

Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Reactivity Effect | Directing Effect | Primary Electronic Influence | Reference |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Inductive & Resonance Withdrawal | libretexts.orgpressbooks.pub |

| -Cl, -Br (Halogens) | Deactivating | Ortho, Para | Inductive Withdrawal, Resonance Donation | libretexts.orgpressbooks.pub |

Analysis of Substitution on this compound:

Attack at C-5:

This position is ortho to the C-4 nitro group (meta-directing, unfavorable).

It is meta to the C-3 bromo group (ortho-, para-directing, unfavorable).

It is para to the C-2 chloro group (ortho-, para-directing, favorable).

Attack at C-6:

This position is meta to the C-4 nitro group (meta-directing, favorable).

It is para to the C-3 bromo group (ortho-, para-directing, favorable).

It is meta to the C-2 chloro group (ortho-, para-directing, unfavorable).

The combination of these effects makes predicting a definitive outcome complex. The entire ring is severely deactivated. However, the C-6 position benefits from the favorable directing influence of two substituents (the meta-directing nitro group and the para-directing bromo group), whereas the C-5 position is favorably directed by only one substituent (the para-directing chloro group). Despite this, the extreme deactivation of the ring means that such an electrophilic substitution reaction is highly improbable under standard conditions.

Cross-Coupling Reactions of Halogenated Nitropyridines

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of di- or polyhalogenated nitropyridines like this compound, these reactions offer a pathway to selectively introduce a wide range of substituents, leveraging the differential reactivity of the halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in organic synthesis. wikipedia.org For substrates like this compound, the Suzuki-Miyaura and Sonogashira reactions provide efficient routes for creating new aryl-aryl or aryl-alkyne bonds, respectively.

The Suzuki-Miyaura coupling reaction joins an organoboron species (like a boronic acid or ester) with an organic halide. wikipedia.orglibretexts.org It is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids. harvard.edunih.gov The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. libretexts.orgorganic-chemistry.org

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgyoutube.com This reaction is characteristically co-catalyzed by palladium and a copper(I) salt (typically CuI) in the presence of an amine base. youtube.comwikipedia.orgyoutube.com The mild conditions of the Sonogashira reaction make it highly valuable for the synthesis of complex molecules, although copper-free protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). organic-chemistry.orgwikipedia.org

For a dihalogenated substrate such as this compound, these reactions can be performed selectively, primarily by exploiting the greater reactivity of the C-Br bond over the C-Cl bond in the key oxidative addition step of the catalytic cycle.

Negishi and Stille Coupling Applications

The Negishi coupling reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi reaction is its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgnih.gov Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can be advantageous for less reactive halides. wikipedia.org The reaction has proven effective for creating complex pyridine-containing biaryls, a task that can be challenging with other methods. researchgate.net

The Stille reaction utilizes an organotin reagent (organostannane) to couple with an organic halide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Stille couplings are notable for their tolerance of a wide array of functional groups, and the air- and moisture-stability of many organostannane reagents makes them convenient to handle. organic-chemistry.orglibretexts.org However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction products. organic-chemistry.orgharvard.edu The reaction can be used to synthesize complex heterocyclic structures and has been applied in large-scale industrial processes. harvard.edu

Both Negishi and Stille couplings offer viable strategies for the sequential functionalization of this compound, again relying on the differential reactivity of the two halogen atoms.

Regioselectivity and Functional Group Tolerance in Cross-Couplings

The ability to selectively functionalize one position over another is critical when working with polyhalogenated substrates. In this compound, regioselectivity is governed by the inherent differences in the carbon-halogen bond strengths and their reactivity in the oxidative addition step with the palladium(0) catalyst.

The established order of reactivity for organic halides in palladium-catalyzed cross-coupling is: C-I > C-Br > C-OTf > C-Cl harvard.edunih.gov

This reactivity trend dictates that the carbon-bromine bond at the C3 position will react preferentially over the carbon-chlorine bond at the C2 position under carefully controlled conditions. This allows for a stepwise functionalization approach: a first cross-coupling reaction (e.g., Suzuki, Negishi) can be performed selectively at the C3-bromo position, leaving the C2-chloro position intact for a subsequent, different coupling reaction. Such sequential strategies are powerful for the synthesis of unsymmetrically substituted pyridines. For instance, studies on 2,4-dichloroquinazolines have shown exclusive selectivity for the more electrophilic C4 position, highlighting how electronic factors within the heterocycle influence reactivity. nih.gov In some cases, ligand choice can override conventional selectivity; for example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines, contrary to the typical preference for the C2 position. nsf.gov

Functional group tolerance is another crucial aspect. Cross-coupling reactions are generally tolerant of a wide range of functional groups, and the nitro group (–NO₂) on the pyridine ring is typically well-tolerated in Suzuki, Negishi, and Stille reactions. orgsyn.org This tolerance allows for the direct use of nitropyridine substrates without the need for protecting group strategies, preserving the electronic character of the ring for subsequent transformations or for its role in the final target molecule's properties. The development of robust catalyst systems has further expanded the scope, enabling the coupling of substrates bearing sensitive functionalities like esters, ketones, and various other heterocycles. nih.govrsc.org

C–H Bond Functionalization of Pyridine Derivatives

While cross-coupling reactions modify existing carbon-halogen bonds, C–H bond functionalization offers a more atom-economical approach to derivatization by directly converting a C-H bond into a new C-C or C-heteroatom bond. beilstein-journals.org Although this compound itself has only one C-H bond at C5 and one at C6, the principles of pyridine C–H activation are broadly applicable for creating diverse derivatives.

Transition-Metal-Catalyzed C–H Activation (e.g., Alkylation, Arylation)

Transition-metal catalysis has revolutionized the field of C-H functionalization. For pyridines, which are often challenging substrates due to their electron-deficient nature and tendency to coordinate strongly to metal centers, significant progress has been made. beilstein-journals.orgnih.gov

C–H Arylation allows for the direct formation of biaryl linkages, which are prevalent in pharmaceuticals and materials. nih.gov Palladium catalysts are commonly employed, often directed by a functional group on the pyridine or by using N-oxide derivatives to facilitate activation. beilstein-journals.orgnih.gov For example, palladium-catalyzed C3-selective arylation of pyridines has been achieved, demonstrating that positions other than the most acidic C2-H bond can be targeted. beilstein-journals.org

C–H Alkylation introduces alkyl groups directly onto the pyridine ring. This can be achieved through the coupling of pyridine N-oxides with alkyl bromides using a palladium catalyst or through the addition of olefins across a C-H bond. beilstein-journals.org These methods provide direct access to alkylated pyridines, which are important building blocks in medicinal chemistry.

Rare Earth Metal Catalysis in Pyridine Functionalization

Catalysts based on rare earth metals (e.g., scandium, yttrium) have emerged as powerful tools for the C–H functionalization of pyridines. nih.gov These catalysts are particularly effective for the ortho-alkylation of pyridines via the direct addition of olefins. nih.govacs.org

An efficient and atom-economical protocol for this transformation uses cationic half-sandwich rare-earth catalysts. nih.govacs.org This method demonstrates broad substrate scope, accommodating various substituted pyridines and olefins, including α-olefins and styrenes. beilstein-journals.orgnih.gov Mechanistic studies suggest that the reaction proceeds through a C-H activation step, which is often rate-limiting. beilstein-journals.org More recently, imidazolin-2-iminato-ligated rare-earth complexes have shown high activity for the ortho-C(sp²)-H alkylation of 2-alkylpyridines and even the benzylic C(sp³)-H alkylation of 2,6-dialkylpyridines, providing access to a wide range of linear or branched products. sciengine.comresearchgate.net These advancements highlight the unique reactivity of rare earth metals and their growing importance in developing novel synthetic methodologies for pyridine derivatization.

An exploration of the chemical reactivity and synthetic utility of This compound reveals a versatile scaffold for advanced organic synthesis. This article details specific derivatization and functionalization strategies centered on this highly functionalized pyridine core.

Advanced Spectroscopic and Computational Characterization in Research of 3 Bromo 2 Chloro 4 Nitropyridine Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of 3-bromo-2-chloro-4-nitropyridine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for precise isomer identification.

In substituted pyridines, the chemical shifts of the ring protons and carbons are highly sensitive to the electronic effects of the substituents. The electronegative chloro and nitro groups, along with the bromo group, significantly influence the electron distribution within the pyridine (B92270) ring, leading to characteristic downfield shifts for nearby nuclei. For instance, in 1-bromo-2-chloroethane, the carbon atom attached to the more electronegative chlorine atom exhibits a greater downfield chemical shift compared to the carbon bonded to bromine. docbrown.info This principle is crucial for assigning signals in the NMR spectra of this compound.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the substitution pattern and differentiating between potential isomers. These methods are essential in mechanistic studies to track the formation of intermediates and final products in reactions involving this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Pyridine Ring Nuclei in Halogenated Nitropyridines

| Nucleus | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| ¹H (Pyridine Ring) | 7.0 - 9.0 | Deshielding effects from electronegative Cl, Br, and NO₂ groups. |

| ¹³C (Pyridine Ring) | 120 - 160 | Type and position of halogen and nitro substituents. |

Note: Actual chemical shifts can vary based on the specific derivative and solvent used.

Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in structural confirmation. The molecular formula of the parent compound is C₅H₂BrClN₂O₂. achmem.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50% each), while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, with an abundance ratio of approximately 3:1. miamioh.edudocbrown.info This results in a characteristic cluster of molecular ion peaks (M, M+2, M+4).

The fragmentation of halogenated nitroaromatic compounds in the mass spectrometer typically involves the loss of the nitro group (NO₂) or the halogen atoms. The primary fragmentation pathway is often the loss of the halogen, which is a common feature for chloro and bromo compounds. miamioh.edu

Table 2: Calculated Isotopic Distribution for the Molecular Ion of this compound (C₅H₂BrClN₂O₂) achmem.com

| Ion | Isotopic Combination | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₅H₂⁷⁹Br³⁵ClN₂O₂ | ~235.9 | High |

| [M+2]⁺ | C₅H₂⁸¹Br³⁵ClN₂O₂ / C₅H₂⁷⁹Br³⁷ClN₂O₂ | ~237.9 | Highest |

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound and its derivatives. The vibrational frequencies of bonds within the molecule provide a characteristic "fingerprint."

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro group (NO₂) stretching vibrations. Aromatic C-H and C=N stretching vibrations from the pyridine ring, as well as C-Cl and C-Br stretching vibrations, will also be present.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1570 |

| Symmetric N-O Stretch | 1300 - 1370 | |

| Pyridine Ring | C=N Stretch | 1550 - 1650 |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Halogens | C-Cl Stretch | 600 - 800 |

Source: General IR spectroscopy correlation tables. utdallas.edupressbooks.publibretexts.orgvscht.czopenstax.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, substituted with chromophoric groups like the nitro group and halogens, exhibits characteristic absorption bands in the UV-Vis region. The π → π* and n → π* transitions are typically observed for such aromatic systems. The position and intensity of these absorption maxima can be influenced by the solvent and the specific substitution pattern on the pyridine ring, offering insights into the electronic structure of the derivatives.

Chromatographic and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a valuable technique for the purity assessment of volatile and thermally stable compounds like this compound and its derivatives. It is widely used to quantify impurities in chemical samples. In a typical GC analysis, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

For halogenated and nitrated aromatic compounds, a non-polar or medium-polarity capillary column is often used. A flame ionization detector (FID) or an electron capture detector (ECD) can be employed for detection, with the ECD being particularly sensitive to halogenated compounds. The retention time is a characteristic property for a given compound under specific GC conditions, and the peak area is proportional to the concentration, allowing for quantitative purity analysis. GC methods are developed and validated to ensure accuracy, precision, and linearity over a specified concentration range. researchgate.net

Table 4: Typical Parameters for Gas Chromatography Analysis

| Parameter | Description |

|---|---|

| Column Type | Capillary column (e.g., DB-5, HP-1) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

| Temperature Program | Gradient temperature ramp to ensure separation of components with different boiling points. |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of this compound and for monitoring the progress of reactions involving this substrate. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Detailed research findings for the analysis of substituted pyridines often employ reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. helixchrom.comnih.gov For pyridine derivatives, which possess a basic nitrogen atom, the peak shape can be improved by adding an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase to ensure consistent protonation of the analyte. helixchrom.com UPLC, utilizing columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. iosrphr.orgijper.org

The development of a robust HPLC or UPLC method for this compound would involve a systematic optimization of parameters such as the column chemistry, mobile phase composition, gradient elution profile, and detector wavelength. iosrphr.orgbas.bg Given the aromatic nature of the compound, UV detection is a suitable choice, with the wavelength selected based on the compound's UV absorbance maxima.

Table 1: Representative HPLC/UPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for nonpolar to moderately polar organic compounds. Small particle size enables high efficiency (UPLC). |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure sharp, symmetrical peaks for the basic pyridine moiety. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the compound from the nonpolar stationary phase. |

| Gradient | 10% B to 95% B over 5 minutes | A gradient is effective for separating the target compound from potential impurities with different polarities. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm internal diameter UPLC column. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. |

| Injection Vol. | 1-5 µL | Standard injection volume for UPLC systems. |

Capillary Electrophoresis (CZE)

Capillary Electrophoresis (CE) separates species based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. wikipedia.org For neutral molecules like this compound, standard Capillary Zone Electrophoresis (CZE) is not directly applicable as there is no electrophoretic mobility.

To analyze neutral compounds, modifications to the CE technique are necessary. One of the most common approaches is Micellar Electrokinetic Chromatography (MEKC), a mode of CE where a surfactant is added to the buffer at a concentration above its critical micelle concentration. usp.org These charged micelles act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on these differential partitioning coefficients, allowing for the analysis of a wide range of neutral molecules. usp.org

Another strategy involves the use of nonaqueous solvents in CE, where separation of neutral compounds can be achieved through solvophobic association with charged additives like tetraalkylammonium ions. acs.orgacs.org The choice of background electrolyte, its pH, and the concentration of additives are critical parameters for optimizing the separation.

Table 2: Potential Capillary Electrophoresis (MEKC) Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) | Standard capillary for CE providing good heat dissipation. |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2 | Common buffer providing stable pH and current. |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms anionic micelles to act as the pseudo-stationary phase for separating neutral analytes. |

| Voltage | 20-30 kV | High voltage drives the separation and electroosmotic flow. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Method for introducing a small plug of the sample into the capillary. |

| Detection | UV at 254 nm | On-capillary detection of the aromatic analyte. |

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions such as halogen bonding or π-π stacking, which govern the crystal packing.

While the specific crystal structure of this compound is not publicly documented, data from closely related compounds, such as 2-chloro-4-nitropyridine (B32982), can provide significant insight. researchgate.net The structure of 2-chloro-4-nitropyridine reveals a planar pyridine ring, as expected for an aromatic system. The nitro group is slightly twisted out of the plane of the ring. The crystal packing is dictated by a combination of weak intermolecular interactions.

Table 3: Representative Crystallographic Data for the Analogous Compound 2-Chloro-4-nitropyridine researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₃ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 3.7711(14) |

| b (Å) | 8.919(3) |

| c (Å) | 9.324(3) |

| **β (°) ** | 99.506(5) |

| **Volume (ų) ** | 309.24(19) |

| Z (molecules/unit cell) | 2 |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or time-consuming to measure experimentally. These methods allow for the prediction of electronic structure, reactivity, and conformational dynamics.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to predict geometries, energies, and various molecular properties. nih.gov For substituted pyridines, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have proven effective in providing a good balance between accuracy and computational cost. researchgate.netreddit.comresearchgate.net

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths and angles in the gas phase.

Calculate electronic properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Generate an electrostatic potential map: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites. The electron-withdrawing nature of the nitro, chloro, and bromo substituents is expected to make the pyridine ring highly electron-deficient and susceptible to nucleophilic attack.

Predict spectroscopic properties: Calculating vibrational frequencies to aid in the interpretation of infrared and Raman spectra.

| Mulliken Charges | C2: positive, C4: positive, C6: positive | Predicts sites most susceptible to nucleophilic attack. |

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing insights into conformational dynamics and intermolecular interactions. nih.govmdpi.com